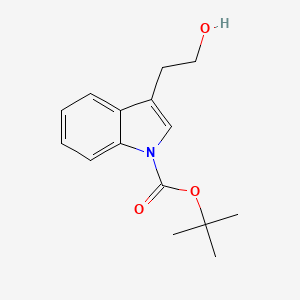

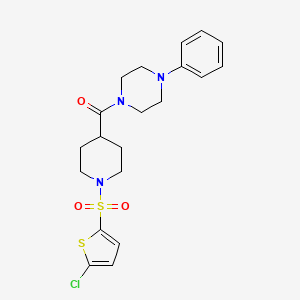

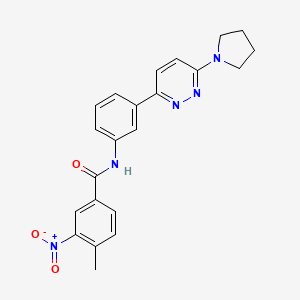

tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate” is a derivative of indole, which is a heterocyclic compound . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, often used in synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” are synthesized from acetic acid and isobutylene . Another similar compound, “tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate”, is synthesized using a catalyst .Aplicaciones Científicas De Investigación

Catalytic Oxidation Processes

- "tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate" has been used as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols. This process led to the conversion of these alcohols into α,β-unsaturated carbonyl compounds in good yields without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of Indole Derivatives

- The synthesis of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives was achieved through palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles (Zhou et al., 2017).

Synthesis of Spirocyclic Indoline Lactone

- Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate led to the formation of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This process was utilized to synthesize a spirocyclic indoline lactone (Hodges et al., 2004).

Synthesis of gamma-Carbolines

- N-substituted 2-bromo-1H-indole-3-carboxaldehydes incorporating an alkyne-containing tether were converted to various gamma-carboline derivatives via palladium-catalyzed intramolecular iminoannulation (Zhang & Larock, 2003).

Structural Characterization

- A study focusing on the structure of "tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate" provided insights into the planarity and dihedral angles formed by the molecule, contributing to an understanding of its structural properties (Thenmozhi et al., 2009).

Application in Organic Synthesis

- tert-Butyl esters of indole-5-carboxylic acid and related compounds were synthesized by reacting with tert-butyl trichloroacetimidate. This method provided a convenient approach to obtain tert-butyl esters of carboxylic acids (Fritsche et al., 2006).

Oxidative Dearomatization

- Copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides using tert-butyl hydroperoxide was developed to provide rapid and efficient access to C2-spiro-pseudoindoxyls (Kong et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-11(8-9-17)12-6-4-5-7-13(12)16/h4-7,10,17H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFPZEDGWAEVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2646403.png)

![N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2646410.png)

![2,5-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2646412.png)

![2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one](/img/structure/B2646422.png)

![6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2646423.png)